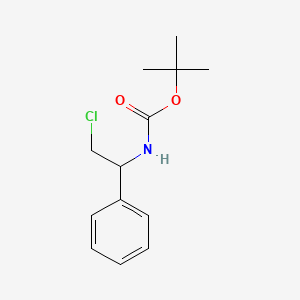

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate

CAS No.:

Cat. No.: VC20374442

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18ClNO2 |

|---|---|

| Molecular Weight | 255.74 g/mol |

| IUPAC Name | tert-butyl N-(2-chloro-1-phenylethyl)carbamate |

| Standard InChI | InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16) |

| Standard InChI Key | WHKTWKHXOIOGAT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCl)C1=CC=CC=C1 |

Introduction

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate is an organic compound belonging to the class of carbamates, which are derivatives of carbamic acid. This compound is characterized by the presence of a tert-butyl group, a phenylethyl moiety, and a chlorine atom attached to the ethyl chain. Its molecular structure suggests potential applications in synthetic organic chemistry and pharmaceutical development.

Synthesis

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate can be synthesized via a multi-step reaction sequence involving:

-

Carbamoylation Reaction: A reaction between tert-butyl chloroformate and an amine derivative (e.g., 2-chloro-1-phenylethylamine).

-

Purification: Techniques such as recrystallization or column chromatography are employed to isolate the product.

-

Optimization: Reaction conditions (e.g., solvents, temperature, and catalysts) can significantly affect yield and purity.

This synthesis method highlights the utility of tert-butyl chloroformate as a key reagent in introducing the carbamate functionality.

Applications

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate has potential applications in:

-

Pharmaceutical Chemistry: Carbamates are often used as prodrugs or intermediates in drug synthesis due to their stability and ability to release active amines under physiological conditions.

-

Synthetic Organic Chemistry: The compound's reactivity makes it useful for constructing more complex molecules.

-

Biological Studies: It may serve as a precursor for compounds with biological activity, such as enzyme inhibitors or receptor ligands.

Analytical Data

The characterization of tert-butyl N-(2-chloro-1-phenylethyl)carbamate involves various techniques:

| Technique | Observation |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Signals corresponding to tert-butyl, phenyl, and chloroethyl groups are observed. |

| Infrared Spectroscopy (IR) | Peaks associated with , , and bonds confirm the structure. |

| Mass Spectrometry (MS) | Molecular ion peak at 255 m/z confirms molecular weight. |

| Elemental Analysis | Matches theoretical composition of . |

Safety and Handling

As with most organic compounds containing reactive groups like chlorine:

-

Toxicity: Handle with care as it may cause irritation or toxicity upon inhalation or skin contact.

-

Storage: Store in a cool, dry place away from moisture and light to prevent degradation.

-

Disposal: Follow standard protocols for disposing of organic chemicals.

Future Research Directions

Further exploration of tert-butyl N-(2-chloro-1-phenylethyl)carbamate could involve:

-

Biological Activity Screening: Testing its efficacy as a pharmaceutical intermediate or active compound.

-

Reaction Optimization: Developing greener or more efficient synthetic routes.

-

Derivatives Development: Modifying its structure for enhanced properties or novel applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume